Epetraborole hydrochloride is a boron-containing antibiotic that has garnered attention for its efficacy against various gram-negative bacteria, particularly in the context of treating complicated urinary tract infections. This compound functions as an inhibitor of leucyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis. The unique mechanism of action and favorable pharmacological properties make epetraborole a promising candidate for further clinical development.
Epetraborole is classified as a small molecule antibiotic and belongs to the category of investigational drugs. It has been primarily studied for its antibacterial properties against pathogens such as Burkholderia pseudomallei, the causative agent of melioidosis, and other gram-negative bacteria. The compound’s structure includes a boron atom, which plays a critical role in its biological activity .
Characterization of the synthesized compounds is typically performed using techniques such as melting point determination, nuclear magnetic resonance spectroscopy (both proton and carbon), infrared spectroscopy, and mass spectrometry. Notably, the carbon atom attached to boron is often not observable in carbon nuclear magnetic resonance spectra due to quadrupolar relaxation effects from boron isotopes .
The molecular formula for epetraborole is , with a molecular weight of approximately 237.06 g/mol. The compound features a unique boron-containing bicyclic structure that contributes to its chemical properties and biological activity. The presence of the boron atom is crucial for its interaction with the target enzyme, leucyl-tRNA synthetase .
Epetraborole acts primarily through its interaction with leucyl-tRNA synthetase by binding to the enzyme's editing site. This binding inhibits the attachment of leucine to transfer RNA, effectively blocking protein synthesis in bacteria. The mechanism involves the formation of a dative bond between the boron atom and specific functional groups within the enzyme, leading to the trapping of tRNA in the editing site .
The mechanism by which epetraborole exerts its antibacterial effects centers on its role as an inhibitor of leucyl-tRNA synthetase. By binding to this enzyme, epetraborole prevents the proper aminoacylation of tRNA with leucine, which is essential for protein synthesis. This inhibition leads to a cascade of effects that ultimately disrupts bacterial growth and replication .
Pharmacokinetic studies have shown that epetraborole possesses high cell penetration capabilities, low plasma protein binding, and favorable distribution characteristics, making it suitable for targeting intracellular pathogens .
Epetraborole hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antibiotic agent.
Epetraborole has been investigated primarily for its potential applications in treating bacterial infections, particularly those caused by resistant gram-negative pathogens. Its unique mechanism targeting leucyl-tRNA synthetase positions it as a novel therapeutic option in antibiotic development. Clinical trials have explored its efficacy against complicated urinary tract infections and other bacterial infections, highlighting its broad-spectrum potential against various pathogens .
Epetraborole hydrochloride is an investigational aminomethyl benzoxaborole antibiotic targeting challenging Gram-negative bacterial infections, particularly Burkholderia pseudomallei (melioidosis) and nontuberculous mycobacteria (NTM). Melioidosis, a neglected tropical disease endemic across Southeast Asia, Australia, and increasingly reported in the Americas, carries mortality rates exceeding 40% despite intensive standard therapies involving intravenous β-lactams (ceftazidime or meropenem) followed by months of oral trimethoprim-sulfamethoxazole [1] [3]. Treatment failure and relapse rates remain significant (10-40%), attributed partly to the facultative intracellular lifestyle of B. pseudomallei, which shields it from conventional antibiotics [1] [3].
For pulmonary NTM diseases—especially Mycobacterium avium complex (MAC) and Mycobacterium abscessus—current regimens require 18-24 months of multidrug therapy (typically macrolides, rifampin, and ethambutol). Approximately 35% of MAC patients fail first-line treatment, while no standardized options exist for treatment-refractory disease [5] [6]. M. abscessus exhibits broad intrinsic resistance, including inducible macrolide resistance, complicating therapeutic outcomes [4]. Epetraborole’s development addresses these persistent clinical challenges by leveraging a novel mechanism of action and favorable tissue penetration properties.
The management of Gram-negative infections faces critical hurdles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7